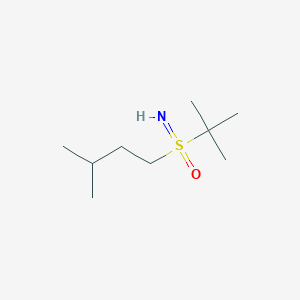![molecular formula C10H19NO2 B13187719 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-3-methoxyspiro[33]heptan-1-ol is a unique organic compound characterized by its spirocyclic structure This compound features a spiro[33]heptane core with an aminoethyl group and a methoxy group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a strain-relocating semipinacol rearrangement.
Introduction of Functional Groups: The aminoethyl and methoxy groups are introduced through nucleophilic substitution reactions. For example, the reaction of the spirocyclic intermediate with 2-aminoethanol and methanol under basic conditions can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. High-vacuum flash pyrolysis (HVFP) apparatus and other specialized equipment may be employed to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression
Comparación Con Compuestos Similares
- 1-(2-Aminoethyl)-3-hydroxyspiro[3.3]heptan-1-ol
- 1-(2-Aminoethyl)-3-methoxyspiro[3.3]octan-1-ol
- 1-(2-Aminoethyl)-3-methoxyspiro[3.4]heptan-1-ol
Uniqueness: 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol stands out due to its specific spirocyclic structure and the presence of both aminoethyl and methoxy groups.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1-methoxyspiro[3.3]heptan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-13-8-7-10(12,5-6-11)9(8)3-2-4-9/h8,12H,2-7,11H2,1H3 |
Clave InChI |
WCTDBWNCHNIBCV-UHFFFAOYSA-N |
SMILES canónico |
COC1CC(C12CCC2)(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane](/img/structure/B13187639.png)
![[(4-Bromo-3-methylbutoxy)methyl]benzene](/img/structure/B13187650.png)
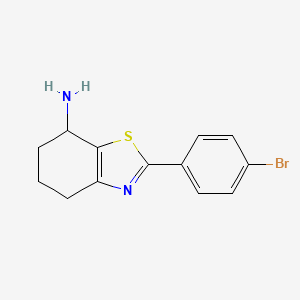
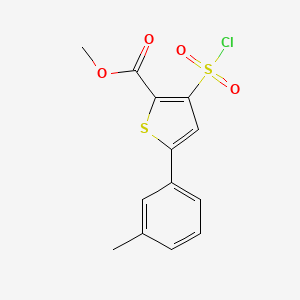

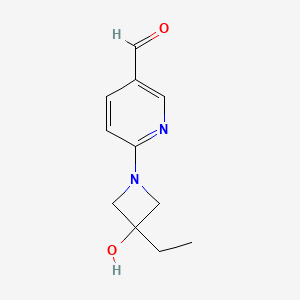


![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)

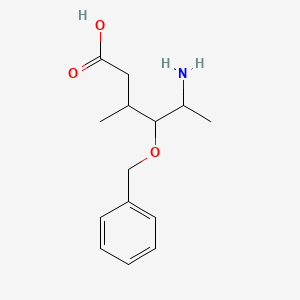
![2-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13187706.png)
